(4-Bromophenyl)trimethylsilane

Catalog No.
S705634
CAS No.
6999-03-7
M.F
C9H13BrSi
M. Wt
229.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromophenyl)trimethylsilane

CAS Number

6999-03-7

Product Name

(4-Bromophenyl)trimethylsilane

IUPAC Name

(4-bromophenyl)-trimethylsilane

Molecular Formula

C9H13BrSi

Molecular Weight

229.19 g/mol

InChI

InChI=1S/C9H13BrSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3

InChI Key

UKTSSJJZFVGTCG-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC=C(C=C1)Br

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)Br
  • Precursor for Suzuki-Miyaura Coupling: The presence of a bromine atom on the phenyl ring makes (4-Bromophenyl)trimethylsilane a potential precursor for Suzuki-Miyaura coupling reactions []. This powerful coupling reaction allows researchers to form carbon-carbon bonds between a boronic acid and a halide-containing molecule. By replacing the bromine with a desired boronic acid moiety, (4-Bromophenyl)trimethylsilane could be a useful building block for synthesizing various organic molecules.

(4-Bromophenyl)trimethylsilane is an organosilicon compound with the molecular formula C11_{11}H13_{13}BrSi. It features a bromine atom attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is recognized for its utility in organic synthesis, particularly in forming carbon-carbon bonds and as a precursor in various

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
  • Coupling Reactions: It is prominently used in palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig coupling, to form carbon-carbon and carbon-nitrogen bonds.

Common reagents involved in these reactions include palladium catalysts, bases like triethylamine or potassium carbonate, and solvents such as tetrahydrofuran, dichloromethane, and toluene. Notable products from these reactions include 1-bromo-4-ethynylbenzene and 4-(4-bromophenyl)-3-butyn-2-one.

While (4-Bromophenyl)trimethylsilane is primarily utilized in synthetic applications, it has shown some biological activity related to its interaction with cytochrome P450 enzymes. Specifically, it acts as an inhibitor for certain isoforms of cytochrome P450, including CYP1A2 and CYP2D6. This property may influence its metabolism and potential toxicity in biological systems .

Several synthesis methods exist for (4-Bromophenyl)trimethylsilane:

  • Palladium-Catalyzed Reaction: A common method involves the reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene.
  • Industrial Production: In industrial settings, it can be produced by reacting trimethylchlorosilane with bromobenzene under acidic conditions.

These methods facilitate the efficient production of this compound for various applications in organic synthesis.

(4-Bromophenyl)trimethylsilane has a wide range of applications:

  • Organic Synthesis: It serves as a building block for complex organic molecules.
  • Material Science: Utilized as an intermediate in the production of organic light-emitting diodes (OLEDs).
  • Pharmaceuticals: Employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
  • Chemical Research: Used to study reaction mechanisms and develop new synthetic methodologies .

Interaction studies involving (4-Bromophenyl)trimethylsilane primarily focus on its reactivity with various nucleophiles and its role in coupling reactions. The compound's ability to participate in Buchwald-Hartwig coupling allows researchers to investigate new pathways for synthesizing complex organic structures. Additionally, its interactions with cytochrome P450 enzymes highlight its potential effects on drug metabolism .

Several compounds share structural similarities with (4-Bromophenyl)trimethylsilane. Here are some notable examples:

Compound NameSimilarityUnique Features
(4-Iodophenylethynyl)trimethylsilane0.64Contains iodine, which may enhance reactivity.
(4-Chlorophenylethynyl)trimethylsilane0.64Chlorine provides different electronic properties.
(4-Fluorophenylethynyl)trimethylsilane0.63Fluorine's electronegativity alters reactivity.
(4-Bromophenylethynyl)trimethylsilane0.68Similar structure but distinct due to bromine's properties.

(4-Bromophenyl)trimethylsilane is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability compared to its iodine, chlorine, and fluorine counterparts. This makes it a versatile reagent for various synthetic applications.

Other CAS

6999-03-7

Wikipedia

1-Bromo-4-trimethylsilylbenzene

Dates

Last modified: 08-15-2023

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